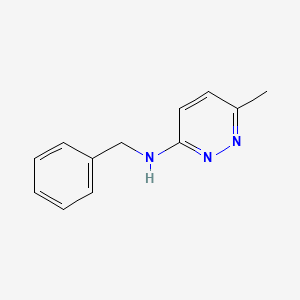

N-benzyl-6-methylpyridazin-3-amine

Description

BenchChem offers high-quality N-benzyl-6-methylpyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-6-methylpyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIZGKSHJYXALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Potential of N-benzyl-6-methylpyridazin-3-amine

Executive Summary: This document provides a comprehensive technical overview of N-benzyl-6-methylpyridazin-3-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyridazine core is a privileged scaffold in pharmacology, known for its unique physicochemical properties that enhance drug-target interactions.[1] By incorporating a benzyl group onto the 6-methylpyridazin-3-amine backbone, we create a molecule with potential applications across various therapeutic areas, including oncology and neurology.[2][3] This guide details robust synthetic pathways, explores the compound's structural and spectroscopic properties, and discusses the scientific rationale for its potential biological activities.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery, with the pyridazine nucleus holding a place of particular importance.[4] The pyridazine ring system is characterized by a high dipole moment and the capacity for dual hydrogen bonding, attributes that are highly advantageous for forming strong and specific interactions with biological targets.[1] Furthermore, the pyridazine scaffold can act as a bioisosteric replacement for other aromatic rings, such as a phenyl group, often conferring improved properties like reduced lipophilicity and enhanced metabolic stability.[1] These characteristics have led to the widespread use of pyridazine derivatives in the design of compounds with a broad spectrum of activities, including anticancer and antihypertensive properties.[1] The title compound, N-benzyl-6-methylpyridazin-3-amine, combines this valuable heterocyclic core with a benzyl moiety, a group frequently associated with targeted biological activity.[3]

Retrosynthetic Analysis

A logical synthetic approach to N-benzyl-6-methylpyridazin-3-amine involves a two-step process. The primary disconnection is at the exocyclic nitrogen-benzyl bond, identifying 6-methylpyridazin-3-amine as the key heterocyclic precursor and a suitable benzylating agent as the reaction partner. The 6-methylpyridazin-3-amine precursor can, in turn, be synthesized from a commercially available halogenated pyridazine.

Caption: Retrosynthetic pathway for N-benzyl-6-methylpyridazin-3-amine.

Synthesis Protocols

The synthesis is logically divided into the preparation of the key amine precursor followed by its N-benzylation. For the benzylation step, multiple strategies are presented, allowing researchers to choose a method based on available reagents, desired scale, and green chemistry principles.

Synthesis of Precursor: 6-Methylpyridazin-3-amine

The most direct route to 6-methylpyridazin-3-amine is through the nucleophilic aromatic substitution of a halogenated precursor. The following protocol utilizes 3-chloro-6-methylpyridazine and aqueous ammonia, with a copper catalyst to facilitate the amination reaction.

Experimental Protocol:

-

Reaction Setup: To a pressure vessel, add 3-chloro-6-methylpyridazine (516 mg, 4.0 mmol), 30% aqueous ammonia (NH₄OH, 3 mL), and copper(II) sulfate pentahydrate (26 mg, 0.2 mmol).[5]

-

Reaction Conditions: Seal the vessel and stir the mixture at 120 °C for 40 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyridazine ring.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6]

-

Work-up: Cool the reaction mixture to room temperature. Partition the mixture between ethyl acetate (EtOAc) and brine.

-

Extraction: Extract the aqueous layer five times with EtOAc. The repeated extractions are crucial to recover the polar product from the aqueous phase.[5]

-

Purification: Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (elution gradient: 0-10% MeOH in CH₂Cl₂) to afford 6-methylpyridazin-3-amine as a white solid (yield: ~37%).[5]

N-Benzylation Strategies

The introduction of the benzyl group onto the primary amine of 6-methylpyridazin-3-amine can be achieved through several reliable methods. The choice of method impacts reaction conditions, byproducts, and overall efficiency.

Caption: Overview of N-benzylation strategies.

3.2.1 Strategy A: Direct Alkylation with Benzyl Halide

This classic method involves the nucleophilic attack of the amine on benzyl bromide or chloride. The choice of a non-nucleophilic base is critical to prevent side reactions and to neutralize the HBr generated.

Experimental Protocol:

-

Reaction Setup: Dissolve 6-methylpyridazin-3-amine (1 mmol) in anhydrous tetrahydrofuran (THF). Add a base such as diisopropylethylamine (DIPEA, 2 mmol).[2]

-

Reagent Addition: Slowly add benzyl bromide (1.2 mmol) to the stirred solution at room temperature.

-

Reaction Conditions: Stir the mixture for 6-12 hours. The reaction is typically conducted at room temperature but may be gently heated if the reaction is sluggish.[2]

-

Work-up: Upon completion (monitored by TLC), remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water and brine to remove the ammonium salt byproduct.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

3.2.2 Strategy C: Dehydrative Coupling (Borrowing Hydrogen)

This modern, sustainable approach uses benzyl alcohol as the alkylating agent, with water as the only byproduct.[7] The mechanism involves the temporary, catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes reductive amination.[8]

Conceptual Protocol:

-

Catalyst System: A palladium-based catalyst, such as a Pd-doped Metal-Organic Framework (MOF), is employed.[7]

-

Reaction Setup: In a reaction vessel, combine 6-methylpyridazin-3-amine (1 mmol), benzyl alcohol (1.2 mmol), the catalyst, and a solvent system such as heptane, which may be promoted by the presence of a small amount of water.[8]

-

Reaction Conditions: Heat the mixture under an inert atmosphere. Reaction conditions, including temperature and time, must be optimized for the specific catalyst used.[7]

-

Work-up and Purification: After the reaction, the catalyst is typically removed by filtration. The filtrate is concentrated, and the product is purified via standard chromatographic techniques.

Physicochemical and Structural Properties

The properties of N-benzyl-6-methylpyridazin-3-amine are dictated by its constituent functional groups. The data presented here are based on computational predictions and analysis of structurally similar compounds.

Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃ | - |

| Molecular Weight | 199.25 g/mol | - |

| XLogP3 | 2.1 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

| Exact Mass | 199.110947 Da | Predicted |

| Topological Polar Surface Area | 49.8 Ų | Similar to[9] |

Structural and Spectroscopic Characterization

-

Structural Analysis: Based on studies of similar pyridazine derivatives, N-benzyl-6-methylpyridazin-3-amine is expected to exhibit intermolecular hydrogen bonds of the N-H···N type, potentially linking molecules into dimers in the solid state.[10][11] The dihedral angle between the pyridazine and benzyl rings will define the molecule's three-dimensional conformation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show characteristic signals: a singlet for the methyl protons (~2.2-2.5 ppm), a singlet or doublet for the benzylic methylene (CH₂) protons (~4.5 ppm), a series of multiplets for the five protons of the benzyl aromatic ring (~7.2-7.4 ppm), and two doublets for the two protons on the pyridazine ring. The N-H proton will appear as a broad singlet.[12]

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the methyl carbon, the benzylic methylene carbon, and the distinct aromatic carbons of both the pyridazine and benzyl rings.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 200.12. Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of the benzyl radical or cleavage of the pyridazine ring.[1]

Potential Applications and Biological Relevance

The structural motifs within N-benzyl-6-methylpyridazin-3-amine suggest its potential as a scaffold for drug discovery.

-

Oncology: Pyridazine derivatives have been investigated as anticancer agents.[1] Furthermore, substituted benzyl groups on heterocyclic cores have been shown to be effective in targeting enzymes like thymidylate synthase.[2] The title compound could serve as a starting point for developing novel kinase inhibitors or other targeted anticancer therapies.

-

Neuropharmacology: Dibenzylamine structures are known for their neuropharmacological potential, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[3] The N-benzylamine moiety in the target molecule makes it an interesting candidate for exploration in the context of neurodegenerative disorders.

-

General Medicinal Chemistry: As a versatile intermediate, the primary amine of the precursor, 6-methylpyridazin-3-amine, can be functionalized with various groups, while the benzyl group can be substituted to modulate properties like solubility, lipophilicity, and target affinity, making this a valuable scaffold for building compound libraries.

Conclusion

N-benzyl-6-methylpyridazin-3-amine is a compound of high strategic value for researchers in drug development. Its synthesis is achievable through well-established chemical transformations, starting with the robust preparation of the 6-methylpyridazin-3-amine precursor. Modern, greener N-benzylation methods like dehydrative coupling offer sustainable alternatives to classical approaches. The molecule's inherent properties—derived from the privileged pyridazine scaffold and the biologically relevant benzyl group—make it a compelling candidate for further investigation and development in oncology, neurology, and other therapeutic fields. This guide provides the foundational knowledge for its synthesis and characterization, empowering further research into its potential applications.

References

- Benchchem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9. Benchchem.

- National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Methylphenyl-6-_pyrazol-1-yl_pyridazin-3-amine

- Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956831/

- MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Retrieved from https://www.mdpi.com/1422-8599/2023/1/m1561

- National Center for Biotechnology Information. (2026). N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6415561

- ChemicalBook. (2025). 3-AMINO-6-METHYLPYRIDAZINE | 18591-82-7. ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB5717466.htm

- ChemRxiv. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Cambridge Open Engage. Retrieved from https://www.cambridge.org/core/journals/chemrxiv/article/a-new-methodology-for-preparing-benzylated-aminopyridines-yields-unprecedented-siteselective-organocatalysts/E5A8E9B6E1E4E7A0C7F8B6D3E2F1C5A7

- Hindawi. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/

- National Center for Biotechnology Information. (n.d.). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079203/

- Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2023/ma/d3ma00373a

- ResearchGate. (n.d.). organic compounds. ResearchGate. Retrieved from https://www.researchgate.net/publication/279854495_N-4-Methylphenyl-6-pyrazol-1-ylpyridazin-3-amine

- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Retrieved from https://www.mdpi.com/1420-3049/28/12/4754

- Tel Aviv University. (2025). A New Methodology for Preparing Benzylated Aminopyridines Yields Previously Inaccessible Organocatalysts. Tel Aviv University. Retrieved from https://english.tau.ac.

- ChemRxiv. (n.d.). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/653f5333f28582b99f38c35a

- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem. Retrieved from https://www.benchchem.com/product/b3106481/technical-support

Sources

- 1. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-AMINO-6-METHYLPYRIDAZINE | 18591-82-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine | C18H18N4 | CID 6415561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-benzyl-6-methylpyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Substituted Pyridazines in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered substantial interest within the drug discovery community. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have positioned it as a "privileged structure" in medicinal chemistry. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including notable successes in the development of anticancer agents. This guide focuses on a specific, yet promising, member of this class: N-benzyl-6-methylpyridazin-3-amine . We will delve into its chemical identity, plausible synthetic routes, and its potential as a valuable building block for the development of novel therapeutics.

Section 1: Core Compound Identification and Nomenclature

Chemical Identity:

-

Compound Name: N-benzyl-6-methylpyridazin-3-amine

-

CAS Number: 100193-48-4

-

Molecular Formula: C₁₂H₁₃N₃

-

Molecular Weight: 199.25 g/mol

-

Chemical Structure:

Caption: 2D structure of N-benzyl-6-methylpyridazin-3-amine.

Nomenclature:

The systematic IUPAC name for this compound is N-benzyl-6-methylpyridazin-3-amine . This name is derived from the parent heterocycle, pyridazine, with substituents indicated by their respective locants. The "N-benzyl" prefix denotes that a benzyl group is attached to the nitrogen atom of the amine at position 3. The "6-methyl" indicates a methyl group at position 6 of the pyridazine ring.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of N-benzyl-6-methylpyridazin-3-amine.

Experimental Protocols:

Step 1: Synthesis of 3-amino-6-methylpyridazine (CAS: 18591-82-7) [1]

This precursor can be synthesized from 3-chloro-6-methylpyridazine via a nucleophilic aromatic substitution reaction.

-

Reactants:

-

3-chloro-6-methylpyridazine

-

Ammonium hydroxide (30% aqueous solution)

-

Copper(II) sulfate pentahydrate (catalyst)

-

-

Procedure:

-

A mixture of 3-chloro-6-methylpyridazine (1.0 eq), ammonium hydroxide (excess), and a catalytic amount of copper(II) sulfate pentahydrate is heated in a sealed vessel at approximately 120°C for 40 hours.

-

After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and brine.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 3-amino-6-methylpyridazine as a solid.[1]

-

Step 2: N-benzylation of 3-amino-6-methylpyridazine

The final step involves the N-benzylation of the amino group of 3-amino-6-methylpyridazine. This can be achieved through several established methods, including reaction with a benzyl halide or a reductive amination with benzaldehyde. A Lewis acid-promoted benzylation using benzyl alcohol has also been reported as an effective method for N-benzylation of aminopyridines.[2]

-

Method A: Using Benzyl Bromide

-

Reactants:

-

3-amino-6-methylpyridazine (1.0 eq)

-

Benzyl bromide (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

-

Procedure:

-

Dissolve 3-amino-6-methylpyridazine in the anhydrous solvent.

-

Add the base to the solution.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

-

-

-

Method B: Reductive Amination with Benzaldehyde

-

Reactants:

-

3-amino-6-methylpyridazine (1.0 eq)

-

Benzaldehyde (1.0-1.2 eq)

-

A reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

-

-

Procedure:

-

A solution of 3-amino-6-methylpyridazine and benzaldehyde in the anhydrous solvent is stirred at room temperature.

-

The reducing agent is added portion-wise to the mixture.

-

The reaction is stirred until the starting materials are consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is achieved through column chromatography.

-

-

Characterization:

The structural confirmation of N-benzyl-6-methylpyridazin-3-amine would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both the pyridazine and benzyl rings, a singlet for the methyl group, and a characteristic signal for the methylene protons of the benzyl group.

-

¹³C NMR: The spectrum would show distinct signals for all carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the methyl and benzyl groups.

-

-

Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would confirm the molecular weight of the compound. The fragmentation pattern would provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (if a secondary amine is present as an intermediate), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the aromatic rings.

Section 3: Physicochemical Properties and Data

Due to the limited availability of specific experimental data in the public domain for N-benzyl-6-methylpyridazin-3-amine, the following table presents predicted and analogous compound data.

| Property | Predicted/Analogous Value | Source/Rationale |

| Physical State | Solid | Based on similar substituted pyridazines. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility for similar aromatic compounds. |

| Purity (Typical) | >95% | As offered by commercial suppliers. |

Section 4: Biological Activity and Therapeutic Potential

The pyridazine scaffold is a well-established pharmacophore in oncology drug discovery. Numerous derivatives have been investigated for their potential to inhibit key cellular processes involved in cancer progression.

Anticipated Biological Activity:

-

Anticancer Potential: Given the prevalence of the pyridazine core in anticancer agents, N-benzyl-6-methylpyridazin-3-amine is a prime candidate for screening against various cancer cell lines. The benzyl group can engage in hydrophobic interactions within the binding pockets of target proteins, potentially enhancing potency.

-

Kinase Inhibition: Many pyridazine-containing compounds are known to be kinase inhibitors. It is plausible that N-benzyl-6-methylpyridazin-3-amine could exhibit inhibitory activity against various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

-

Other Potential Activities: Nitrogen-containing heterocycles are known to possess a wide range of biological activities.[3] Therefore, this compound could also be explored for other therapeutic areas, such as antiviral, antibacterial, or anti-inflammatory applications.

Potential Mechanism of Action:

While the specific molecular targets of N-benzyl-6-methylpyridazin-3-amine are yet to be elucidated, a likely mechanism of action, based on related compounds, could involve the inhibition of enzymes critical for cancer cell function. For instance, some pyridazine derivatives have been shown to target thymidylate synthase, a key enzyme in DNA synthesis.[3] The compound could also induce apoptosis (programmed cell death) in cancer cells.[3]

Structure-Activity Relationship (SAR) Insights:

The structure of N-benzyl-6-methylpyridazin-3-amine offers several points for further chemical modification to explore structure-activity relationships:

-

Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety can modulate the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity.

-

Modification of the Methyl Group: The methyl group at the 6-position of the pyridazine ring could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site.

-

Alterations to the Amine Linker: The secondary amine can be further substituted or replaced with other functional groups to optimize the compound's pharmacokinetic and pharmacodynamic properties.

Section 5: Conclusion and Future Directions

N-benzyl-6-methylpyridazin-3-amine is a promising heterocyclic compound with a clear rationale for its investigation in the field of drug discovery, particularly in oncology. Its straightforward, albeit not yet published in detail, synthetic accessibility makes it an attractive starting point for the generation of a library of related analogs for biological screening.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed publication outlining the optimized synthesis and full analytical characterization of N-benzyl-6-methylpyridazin-3-amine is needed to provide a solid foundation for further studies.

-

In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity and identify potential lead indications.

-

Target Identification and Mechanism of Action Studies: If significant biological activity is observed, subsequent studies should aim to identify the molecular target(s) and elucidate the mechanism by which the compound exerts its effects.

-

Lead Optimization: A medicinal chemistry program focused on systematic structural modifications will be crucial to improve the potency, selectivity, and drug-like properties of this chemical scaffold.

References

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). Scientific Reports. [Link]

-

A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. (2024). ChemRxiv. [Link]

Sources

- 1. 3-AMINO-6-METHYLPYRIDAZINE | 18591-82-7 [chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-benzyl-6-methylpyridazin-3-amine

A Senior Application Scientist's Perspective on Navigating the Uncharted Territory of a Novel Pyridazine Derivative

Foreword: Embracing the Unknown

In the realm of drug discovery and development, we are often confronted with novel chemical entities whose biological activities and mechanisms of action are complete unknowns. N-benzyl-6-methylpyridazin-3-amine is one such molecule. A survey of the current scientific literature reveals a conspicuous absence of pharmacological data for this specific compound. However, the very structure of this molecule provides a wealth of clues, guiding our path of investigation. The pyridazine core, and particularly the 3-aminopyridazine scaffold, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active agents with diverse therapeutic applications.[1] This guide, therefore, is not a retrospective account of a known mechanism but a prospective blueprint for its discovery. We will proceed with a logical, data-driven, and experimentally rigorous approach to unravel the therapeutic potential of N-benzyl-6-methylpyridazin-3-amine.

Part 1: The Pyridazine Scaffold - A Foundation of Diverse Biological Activity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active compounds.[2][3] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroleptic activities.[4] Notably, the 3-aminopyridazine substructure, which is present in our compound of interest, is a key feature of several approved drugs, each with a distinct mechanism of action.[5] This includes Minaprine (a monoamine oxidase inhibitor), Relugolix (a gonadotropin-releasing hormone receptor antagonist), and Deucravacitinib (an allosteric inhibitor of tyrosine kinase 2).[5] This diversity of targets for a common chemical scaffold underscores the necessity of a broad and unbiased initial screening strategy to identify the potential therapeutic area for N-benzyl-6-methylpyridazin-3-amine.

Part 2: A Hypothesis-Driven Approach to Mechanism of Action (MoA) Elucidation

Given the wide-ranging activities of pyridazine derivatives, we will formulate several primary hypotheses for the MoA of N-benzyl-6-methylpyridazin-3-amine. These hypotheses will form the basis of our initial experimental investigations.

Hypothesis 1: Modulation of Central Nervous System (CNS) Targets. Many pyridazine-containing molecules exhibit CNS activity. For instance, some derivatives act as selective GABAA α2/α3 positive allosteric modulators, while others have shown affinity for sigma receptors.[5][6] The structural similarity of N-benzyl-6-methylpyridazin-3-amine to known CNS-active compounds warrants an initial investigation into its effects on neuronal cell lines and receptor binding assays for common CNS targets.

Hypothesis 2: Anticancer Activity through Kinase Inhibition or Other Mechanisms. The pyridazine scaffold is found in compounds targeting various aspects of cancer cell biology.[3][4] Some pyridopyridazine derivatives have been shown to inhibit cyclin-dependent kinases, while others may interfere with signaling pathways crucial for cell proliferation.[7] An initial screen against a panel of cancer cell lines from different tissues is a logical first step to explore this potential.

Hypothesis 3: Anti-inflammatory Action. Certain pyridopyridazine derivatives have been investigated for their potential in treating inflammatory diseases by modulating protein kinases such as p38 kinase.[7] Therefore, assessing the effect of our compound on inflammatory markers in relevant cell-based assays is a worthwhile avenue of investigation.

Hypothesis 4: Antimicrobial or Antiviral Activity. The pyridazine ring is a component of some antiviral compounds, such as Pirodavir, which targets the HRV capsid protein.[5] Additionally, various pyridazine derivatives have been screened for broad antimicrobial activities.[4][8] A primary screen against a panel of pathogenic bacteria, fungi, and viruses could reveal potential in this therapeutic area.

Part 3: The Experimental Roadmap: A Step-by-Step Guide to MoA Discovery

The following is a detailed, phased experimental plan designed to systematically investigate the mechanism of action of N-benzyl-6-methylpyridazin-3-amine.

Phase 1: Broad-Based Phenotypic Screening

The initial phase aims to cast a wide net to identify any significant biological activity of the compound.

Experimental Protocol 1: Comprehensive Cancer Cell Line Proliferation Assay

-

Objective: To assess the cytotoxic or cytostatic effects of N-benzyl-6-methylpyridazin-3-amine across a diverse panel of human cancer cell lines.

-

Cell Lines: A panel of at least 60 human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of N-benzyl-6-methylpyridazin-3-amine (e.g., from 100 µM to 1 nM) is added to the wells.

-

Cells are incubated for 72 hours.

-

Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

-

The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

-

-

Data Analysis: The IC50 values will be tabulated to identify sensitive and resistant cell lines, which can provide initial clues about potential targets or pathways.

| Parameter | Description |

| Cell Line Panel | NCI-60 or similar |

| Compound Concentration Range | 1 nM to 100 µM |

| Incubation Time | 72 hours |

| Readout | Fluorescence (Resazurin reduction) |

| Primary Endpoint | IC50 |

Experimental Protocol 2: High-Content Imaging for Cellular Phenotyping

-

Objective: To identify morphological and functional changes in cells treated with N-benzyl-6-methylpyridazin-3-amine.

-

Cell Line: A well-characterized human cell line (e.g., U2OS) will be used.

-

Methodology:

-

Cells are seeded in optically clear 96- or 384-well plates.

-

Cells are treated with the compound at various concentrations.

-

After a set incubation period (e.g., 24 hours), cells are fixed and stained with a panel of fluorescent dyes to visualize the nucleus (DAPI), cytoskeleton (Phalloidin), and mitochondria (MitoTracker).

-

Plates are imaged using a high-content imaging system.

-

-

Data Analysis: Image analysis software will be used to quantify a wide range of cellular features (e.g., nuclear size and shape, cytoskeletal integrity, mitochondrial morphology). This can reveal unexpected cellular effects and guide further investigation.

Phase 2: Target Deconvolution and Validation

If Phase 1 reveals a consistent and potent biological effect, the next step is to identify the molecular target(s) of N-benzyl-6-methylpyridazin-3-amine.

Experimental Workflow: Target Identification for a Hypothetical Anticancer 'Hit'

The following workflow is based on a hypothetical outcome where our compound shows potent and selective activity against a subset of cancer cell lines.

Figure 1: A workflow for identifying and validating the molecular target of N-benzyl-6-methylpyridazin-3-amine.

Experimental Protocol 3: Kinase Panel Screening

-

Objective: To determine if N-benzyl-6-methylpyridazin-3-amine inhibits the activity of a broad range of protein kinases.

-

Methodology:

-

The compound will be submitted to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

The compound will be tested at a fixed concentration (e.g., 10 µM) against a panel of over 400 human kinases.

-

The percentage of inhibition for each kinase will be determined.

-

-

Data Analysis: "Hits" (kinases inhibited by >50%) will be followed up with IC50 determination to quantify the potency of inhibition.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound binds to the putative target protein in a cellular context.

-

Methodology:

-

Intact cells are treated with either the compound or a vehicle control.

-

The cells are heated to a range of temperatures, causing proteins to denature and precipitate.

-

The remaining soluble protein at each temperature is quantified by Western blotting or mass spectrometry.

-

-

Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound provides strong evidence of target engagement.

Phase 3: Pathway Analysis and In Vivo Efficacy

Once a validated target is identified, the focus shifts to understanding its role in the broader cellular signaling network and assessing the compound's efficacy in a preclinical model.

Signaling Pathway Diagram (Hypothetical)

Assuming our compound is identified as a potent inhibitor of a hypothetical kinase, "Kinase X," which is a key component of a cancer-related signaling pathway:

Sources

- 1. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. sarpublication.com [sarpublication.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 8. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]

A Technical Guide to the Anticipated Biological Activity of N-benzyl-6-methylpyridazin-3-amine

Introduction

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant scaffolds is a cornerstone of rational drug design. This guide delves into the therapeutic potential of a novel chemical entity, N-benzyl-6-methylpyridazin-3-amine . While this specific molecule is not extensively characterized in existing literature, a comprehensive analysis of its constituent moieties—the pyridazine core and the N-benzyl group—provides a robust framework for predicting its biological activities.

The pyridazine ring is a "privileged structure" in drug discovery, renowned for its presence in a multitude of compounds with diverse pharmacological effects.[1] Pyridazine derivatives have demonstrated a wide array of activities, including anti-inflammatory, antimicrobial, antihypertensive, antidiabetic, antioxidant, anticancer, and antipsychotic properties.[2][3] This versatility stems from the unique physicochemical characteristics of the pyridazine nucleus, such as its high dipole moment and capacity for dual hydrogen bonding, which facilitate strong interactions with various biological targets.[1]

Complementing the pyridazine core is the N-benzyl motif, a frequently employed functional group in medicinal chemistry. The N-benzyl group is valued for its ability to modulate a compound's structural flexibility and three-dimensional conformation, which are critical for optimizing efficacy and physicochemical properties.[4] It can engage in crucial cation-π interactions with target proteins, thereby enhancing binding affinity and influencing the overall pharmacological profile.[4]

This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. It will provide a scientifically grounded exploration of the anticipated biological activities of N-benzyl-6-methylpyridazin-3-amine, propose a viable synthetic pathway, and detail the experimental protocols necessary to validate these hypotheses.

Proposed Synthesis and Physicochemical Profile

A logical and efficient synthesis of N-benzyl-6-methylpyridazin-3-amine can be envisioned as a two-step process, commencing with commercially available starting materials.

Step 1: Synthesis of 6-methylpyridazin-3-amine

The initial step involves the amination of 3-chloro-6-methylpyridazine. A mixture of 3-chloro-6-methylpyridazine, aqueous ammonia, and a copper(II) sulfate catalyst can be heated under pressure to yield the desired 6-methylpyridazin-3-amine.[2]

Step 2: N-benzylation of 6-methylpyridazin-3-amine

The second step is the N-benzylation of the newly synthesized aminopyridazine. This can be achieved through a variety of methods, including reductive amination with benzaldehyde and a reducing agent like sodium borohydride, or via a palladium-catalyzed reaction with benzyl alcohol. The latter "borrowing hydrogen" strategy is an environmentally favorable approach that generates water as the primary byproduct.

Detailed Protocol for N-benzylation via Borrowing Hydrogen:

-

To a reaction vessel, add 6-methylpyridazin-3-amine (1 equivalent), benzyl alcohol (1.2 equivalents), and a palladium-based catalyst (e.g., Pd-doped La-BDC MOF).

-

Add a suitable solvent, such as heptane.

-

Heat the reaction mixture under an inert atmosphere at a temperature optimized for the specific catalyst (typically 80-120°C).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and remove the catalyst by filtration.

-

Purify the crude product using column chromatography to obtain N-benzyl-6-methylpyridazin-3-amine.

Predicted Physicochemical Properties

A preliminary in silico analysis would be a critical step in the evaluation of N-benzyl-6-methylpyridazin-3-amine as a potential drug candidate. The following table outlines key physicochemical parameters that would be predicted using computational tools.

| Property | Predicted Value | Importance in Drug Development |

| Molecular Weight | ~199.25 g/mol | Influences absorption and distribution |

| LogP | (Predicted) | Measures lipophilicity, affecting solubility and membrane permeability |

| Hydrogen Bond Donors | 1 | Influences binding to target proteins |

| Hydrogen Bond Acceptors | 3 | Influences binding to target proteins |

| Polar Surface Area | (Predicted) | Affects cell membrane permeability |

Hypothesized Biological Activities and Mechanisms of Action

By integrating the known pharmacological profiles of the pyridazine and N-benzyl moieties, we can formulate well-founded hypotheses regarding the biological activities of N-benzyl-6-methylpyridazin-3-amine.

Anti-inflammatory Activity

Rationale: The pyridazine scaffold is a common feature in compounds exhibiting potent anti-inflammatory effects.

Potential Mechanism: A plausible mechanism of action is the inhibition of key inflammatory pathways. This could involve the suppression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), or the downregulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The N-benzyl group may contribute to the binding affinity and selectivity for the target enzymes or receptors within these pathways.

Caption: Proposed anti-inflammatory mechanism.

Anticancer Activity

Rationale: Numerous pyridazine derivatives have been investigated for their potential as anticancer agents.

Potential Mechanism: The anticancer activity of N-benzyl-6-methylpyridazin-3-amine could be mediated through the induction of apoptosis (programmed cell death) in cancer cells. This may involve the modulation of key proteins in the apoptotic cascade, such as caspases. Another potential mechanism is the induction of cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.

Caption: Hypothesized anticancer mechanisms.

Neuroprotective Activity

Rationale: The N-benzyl moiety is present in compounds with neuroprotective properties, and some pyridazine derivatives have also shown potential in this area.

Potential Mechanism: N-benzyl-6-methylpyridazin-3-amine may exert neuroprotective effects by antagonizing N-methyl-D-aspartate (NMDA) receptors, thereby reducing glutamate-induced excitotoxicity, a key factor in neuronal cell death in various neurological disorders. Additionally, the compound might possess antioxidant properties, protecting neurons from oxidative stress-induced damage.

Caption: Potential neuroprotective mechanism.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic series of in vitro assays is proposed.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This assay is a crucial first step to determine the compound's cytotoxic profile and to establish a safe concentration range for subsequent biological assays. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies, or a cancer cell line for anticancer studies) in a 96-well plate at a suitable density and incubate for 24 hours.[5]

-

Treatment: Treat the cells with a range of concentrations of N-benzyl-6-methylpyridazin-3-amine and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[6][7]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assays

Caption: Workflow for in vitro anti-inflammatory assays.

Inhibition of Nitric Oxide (NO) Production:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with non-toxic concentrations of N-benzyl-6-methylpyridazin-3-amine for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[9]

-

Analysis: Compare the nitrite levels in treated and untreated cells to determine the inhibitory effect of the compound on NO production.

Inhibition of Pro-inflammatory Cytokines (ELISA):

-

Cell Treatment: Follow the same cell treatment protocol as for the NO inhibition assay.

-

ELISA: Use the collected cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

-

Analysis: Determine the extent of inhibition of cytokine production by the compound.

In Vitro Neuroprotection Assay

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. 3-AMINO-6-METHYLPYRIDAZINE | 18591-82-7 [chemicalbook.com]

- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-benzyl-6-methylpyridazin-3-amine: A Technical Guide to Target Identification and Validation

Introduction: The Promise of the Pyridazine Scaffold

The pyridazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a diverse array of biological targets.[1] This six-membered heterocycle, with its two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties, including a high dipole moment and the ability to act as both a hydrogen bond donor and acceptor, making it an attractive scaffold for drug design.[1] Notably, the 3-aminopyridazine core is present in several approved drugs, targeting a range of protein classes from enzymes like monoamine oxidase (MAO) to G-protein coupled receptors (GPCRs) such as the gonadotropin-releasing hormone (GnRH) receptor, and kinases like tyrosine kinase 2 (TYK2).[2]

This guide focuses on a specific, yet under-explored, member of this family: N-benzyl-6-methylpyridazin-3-amine . The confluence of the versatile 3-aminopyridazine core with the N-benzyl group—a motif known to participate in crucial cation-π interactions with protein targets—suggests a high potential for novel therapeutic applications.[3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, field-proven strategy for the systematic identification and validation of the potential therapeutic targets of this promising compound. We will move beyond theoretical discussions to provide actionable, step-by-step methodologies, grounded in scientific integrity and practical expertise.

Part 1: Hypothesis Generation through In Silico Analysis and Strategic Library Design

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico investigation can provide a foundational hypothesis for the potential biological targets of N-benzyl-6-methylpyridazin-3-amine. This initial phase is critical for prioritizing experimental efforts and maximizing the probability of success.

Bioisosteric and Scaffold-Hopping Analysis

The principle of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties—is a powerful tool in drug design.[4] Given that the 3-aminopyridazine scaffold is present in known inhibitors of MAO, TYK2, and the GnRH receptor, our initial hypothesis is that N-benzyl-6-methylpyridazin-3-amine may interact with targets within these protein families.[2]

Experimental Rationale: By employing computational tools to screen N-benzyl-6-methylpyridazin-3-amine against 3D structural databases of known drug targets (e.g., the Protein Data Bank), we can identify proteins with binding pockets that can accommodate the compound. This "inverse docking" approach can reveal potential off-target effects and, more importantly, novel target opportunities.

Designing a Focused Analog Library for Structure-Activity Relationship (SAR) Studies

To systematically explore the chemical space around our lead compound and to prepare for future target identification efforts (specifically for the design of affinity probes), a small, focused library of analogs should be synthesized. The design of this library should be guided by the need to probe key structural features of the molecule.

Table 1: Proposed Analogs of N-benzyl-6-methylpyridazin-3-amine for Initial SAR and Probe Development

| Compound ID | R1 (Position 6) | R2 (Amine) | Rationale for Synthesis |

| Lead | -CH3 | -CH2-Ph | Parent compound for baseline activity. |

| ANA-01 | -H | -CH2-Ph | Probes the importance of the methyl group for selectivity or potency. |

| ANA-02 | -Cl | -CH2-Ph | Introduces an electron-withdrawing group to alter electronic properties. |

| ANA-03 | -OCH3 | -CH2-Ph | Adds a hydrogen bond acceptor and alters lipophilicity. |

| ANA-04 | -CH3 | -H | Evaluates the necessity of the benzyl group for activity. |

| ANA-05 | -CH3 | -CH2-(4-F-Ph) | Probes the electronic requirements of the phenyl ring. |

| ANA-06 | -CH3 | -CH2-(4-COOH-Ph) | Introduces a carboxylic acid handle for future affinity probe conjugation. |

The synthesis of these analogs can be achieved through established synthetic routes for pyridazine derivatives, often starting from precursors like 3-amino-6-chloropyridazine.[1][5]

Part 2: Unveiling Biological Function through Phenotypic Screening

With a lead compound and a small library of analogs in hand, the next logical step is to perform broad phenotypic screening. This approach allows for the discovery of biological activity in a disease-relevant context without a priori knowledge of the specific molecular target.[6][7]

Experimental Rationale: By testing the compounds across a diverse panel of cell-based assays, we can identify "hits" in specific therapeutic areas. This data is invaluable for narrowing down the search for the underlying mechanism of action.

High-Content Imaging and Cell Viability Assays

A recommended starting point is to screen the compounds against a panel of cancer cell lines from different tissues (e.g., breast, lung, colon).

Protocol 1: Multiplexed Cell Viability and Apoptosis Assay

-

Cell Plating: Seed a panel of 10-15 cancer cell lines in 384-well microplates at a density of 1,000-5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a 7-point concentration gradient of each compound (from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., staurosporine).

-

Multiplexed Staining: Add a solution containing two fluorescent dyes: a cell-permeable dye that stains the nuclei of all cells (e.g., Hoechst 33342) and a cell-impermeable dye that only enters cells with compromised membranes (e.g., propidium iodide). Additionally, include a reagent that measures caspase-3/7 activity, a marker of apoptosis.

-

Imaging and Analysis: Acquire images using a high-content imaging system. The number of Hoechst-positive cells provides a measure of overall cell viability, while the number of propidium iodide-positive cells and the intensity of the caspase-3/7 signal indicate cytotoxicity and apoptosis induction, respectively.

-

Data Interpretation: A compound that reduces the number of viable cells and increases markers of apoptosis in a dose-dependent manner in specific cell lines would be considered a "hit" for further investigation in oncology.

Part 3: Pinpointing the Molecular Target

Once a reproducible phenotypic effect has been established, the focus shifts to identifying the specific protein(s) with which N-benzyl-6-methylpyridazin-3-amine directly interacts. There are two main classes of methodologies for this: affinity-based approaches and label-free approaches.[8][9]

Affinity-Based Target Identification: Chemical Proteomics

This powerful technique utilizes a chemically modified version of the small molecule (an "affinity probe") to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[8]

Experimental Rationale: The design of the affinity probe is critical. It must retain the biological activity of the parent compound and possess a reactive group or a tag (like biotin) that allows for its covalent capture or purification. Analog ANA-06 from our proposed library, with its carboxylic acid handle, is an ideal starting point for the synthesis of such a probe.

Protocol 2: Competitive Affinity-Based Pull-Down with Mass Spectrometry

-

Probe Synthesis: Synthesize a biotinylated affinity probe from ANA-06 by coupling biotin to the carboxylic acid via a linker (e.g., a short PEG chain).

-

Lysate Preparation: Prepare a native protein lysate from the "hit" cell line identified in the phenotypic screen.

-

Competitive Binding: Aliquot the lysate into two tubes. To one tube, add an excess of the parent compound (N-benzyl-6-methylpyridazin-3-amine) and incubate for 1 hour to pre-block the specific binding sites. To the other tube, add the vehicle control.

-

Probe Incubation: Add the biotinylated affinity probe to both tubes and incubate for another hour.

-

Capture of Probe-Protein Complexes: Add streptavidin-coated magnetic beads to both tubes and incubate to capture the biotinylated probe and any bound proteins.

-

Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins from the beads.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in both samples. True targets of the compound will be present in the vehicle-treated sample but significantly reduced or absent in the sample pre-incubated with the parent compound.

Diagram 1: Workflow for Affinity-Based Target Identification

Caption: Inhibition of a hypothetical kinase pathway.

If the validated target is an enzyme (e.g., a kinase), a functional assay should be developed to measure the effect of the compound on its activity. For a kinase, this would involve measuring the phosphorylation of a known substrate in the presence and absence of the compound.

Conclusion

N-benzyl-6-methylpyridazin-3-amine represents a promising starting point for the development of novel therapeutics. Its structure combines the privileged 3-aminopyridazine scaffold with an N-benzyl group, suggesting a high likelihood of potent and specific biological activity. The journey from a promising molecule to a validated drug candidate is a challenging one, but a systematic and logical approach, as outlined in this guide, can significantly increase the probability of success. By integrating in silico prediction, phenotypic screening, state-of-the-art target identification proteomics, and rigorous biophysical and cell-based validation, researchers can effectively deorphanize this compound and unlock its full therapeutic potential. This multi-faceted strategy not only provides a roadmap for investigating N-benzyl-6-methylpyridazin-3-amine but also serves as a template for the broader endeavor of small molecule drug discovery.

References

- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).

- 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem. (n.d.).

- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC. (2025, November 20). PubMed Central.

- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. (n.d.). PubMed Central.

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.). ACS Publications.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18).

- Target Identification and Validation (Small Molecules) - University College London. (n.d.).

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. (n.d.). PubMed Central.

- Small-molecule Target and Pathway Identification - Broad Institute. (n.d.).

- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6).

- N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024, October 16).

- Bioisosteres | TCI AMERICA. (n.d.).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).

- N-benzyl-6-chloropyridazin-3-amine 95% | CAS: 1496-85-1 | AChemBlock. (n.d.).

Sources

- 1. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-benzyl-6-chloropyridazin-3-amine 95% | CAS: 1496-85-1 | AChemBlock [achemblock.com]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical and Synthetic Profile of N-benzyl-6-methylpyridazin-3-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and expected analytical characteristics of the heterocyclic compound, N-benzyl-6-methylpyridazin-3-amine. While this specific molecule is not extensively documented in public-domain literature, this document leverages established chemical principles and data from analogous structures to construct a robust and scientifically grounded profile. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry who are exploring the pyridazine scaffold for the development of novel therapeutics.

Introduction and Rationale

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The structural motif of an aminopyridazine allows for diverse functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The introduction of a benzyl group to the exocyclic amine, as in N-benzyl-6-methylpyridazin-3-amine, offers a lipophilic substituent that can engage in hydrophobic and π-stacking interactions within protein binding pockets, a common strategy in the design of kinase inhibitors and other targeted therapies.

This guide provides a detailed examination of N-benzyl-6-methylpyridazin-3-amine, beginning with its foundational precursor, 3-amino-6-methylpyridazine. By understanding the properties and synthesis of this key intermediate, we can extrapolate a reliable profile for its N-benzylated derivative.

Physicochemical Properties

Precursor: 3-amino-6-methylpyridazine (CAS: 18591-82-7)

The starting material for the synthesis of our target compound is 3-amino-6-methylpyridazine. Its known properties are summarized below.

| Property | Value | Source |

| CAS Number | 18591-82-7 | [1] |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | KAZMCIGKULUUMR-UHFFFAOYSA-N | [1] |

Predicted Properties of N-benzyl-6-methylpyridazin-3-amine

The introduction of a benzyl group is expected to significantly alter the physicochemical properties of the parent aminopyridazine.

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₁₂H₁₃N₃ | Addition of a C₇H₆ moiety to the precursor. |

| Molecular Weight | 199.25 g/mol | Sum of the atomic weights of the constituent atoms. |

| Appearance | Expected to be a solid at room temperature. | Increased molecular weight and potential for intermolecular interactions often lead to a solid state. |

| Melting Point | Higher than the precursor. | The larger, more rigid structure and increased potential for van der Waals forces would increase the melting point. |

| Boiling Point | Significantly higher than the precursor. | Increased molecular weight and surface area lead to stronger intermolecular forces, requiring more energy to vaporize. |

| Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The addition of the lipophilic benzyl group will decrease aqueous solubility and increase solubility in nonpolar organic solvents. |

| pKa | Expected to be slightly lower than the precursor's amino group. | The electron-withdrawing nature of the pyridazine ring will influence the basicity of the exocyclic amine. |

| LogP | Significantly higher than the precursor. | The benzyl group is a large, hydrophobic moiety that will increase the partition coefficient. |

Synthesis and Mechanism

The synthesis of N-benzyl-6-methylpyridazin-3-amine can be achieved through a direct N-alkylation of 3-amino-6-methylpyridazine with a suitable benzylating agent. A common and effective method is reductive amination, which proceeds in a controlled, stepwise manner.

Synthetic Workflow

The overall synthetic strategy involves two key stages: the synthesis of the 3-amino-6-methylpyridazine precursor and its subsequent N-benzylation.

Caption: Synthetic workflow for N-benzyl-6-methylpyridazin-3-amine.

Experimental Protocol: Reductive Amination

This protocol describes the N-benzylation of 3-amino-6-methylpyridazine with benzaldehyde using a mild reducing agent.

Materials:

-

3-amino-6-methylpyridazine (1.0 eq.)

-

Benzaldehyde (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: To a solution of 3-amino-6-methylpyridazine (1.0 eq.) in anhydrous DCE, add benzaldehyde (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. A slight exotherm and gas evolution may be observed. Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).[2]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[2] Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-benzyl-6-methylpyridazin-3-amine.[2]

Mechanistic Considerations

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds via two main steps:

-

Iminium Ion Formation: The primary amine of 3-amino-6-methylpyridazine attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of a Schiff base, which is then protonated to form a reactive iminium ion.

-

Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride, selectively delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the desired secondary amine product. The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized N-benzyl-6-methylpyridazin-3-amine should be confirmed by standard analytical techniques.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methyl group on the pyridazine ring (a singlet around 2.5 ppm), aromatic protons from both the pyridazine and benzyl rings (in the range of 7.0-8.0 ppm), and a doublet for the benzylic methylene protons (CH₂) adjacent to the nitrogen, likely around 4.5 ppm. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the methyl carbon, the aromatic carbons of both rings, and the benzylic methylene carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 199.25.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Potential Applications and Future Directions

Substituted aminopyridazines are of significant interest in drug discovery. The structural features of N-benzyl-6-methylpyridazin-3-amine make it an attractive candidate for screening in various therapeutic areas:

-

Kinase Inhibition: The pyridazine core can act as a hinge-binding motif in many protein kinases, while the benzyl group can occupy a hydrophobic pocket, making this compound a potential starting point for the development of kinase inhibitors for oncology or inflammatory diseases.

-

GPCR Ligands: The aromatic systems and the basic nitrogen atom could allow for interactions with G-protein coupled receptors (GPCRs), which are important targets in many disease areas.

-

Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against a wide range of biological targets.

Future work should focus on the experimental validation of the predicted physicochemical properties, optimization of the synthetic protocol, and biological screening to identify and validate its therapeutic potential.

Safety and Handling

As with any chemical compound, N-benzyl-6-methylpyridazin-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for the precursor, 3-amino-6-methylpyridazine, for specific handling and toxicity information.[1]

References

Sources

N-benzyl-6-methylpyridazin-3-amine: A Technical Guide for Drug Discovery and Development

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in the realm of medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive scaffold for designing molecules that can effectively interact with biological targets. The pyridazine ring can also serve as a bioisosteric replacement for other aromatic systems, such as a phenyl group, often leading to improved pharmacokinetic profiles, including reduced lipophilicity and enhanced metabolic stability. These attributes have led to the extensive exploration of pyridazine derivatives across a wide spectrum of therapeutic areas, yielding compounds with significant anticancer and antihypertensive properties, among others. This guide focuses on a specific derivative, N-benzyl-6-methylpyridazin-3-amine, providing a comprehensive overview of its synthesis, characterization, and potential biological activities to aid researchers and drug development professionals in harnessing its therapeutic potential.

Synthesis of N-benzyl-6-methylpyridazin-3-amine: A Chemically Sound Approach

While direct literature on the synthesis of N-benzyl-6-methylpyridazin-3-amine is not extensively available, a robust and logical synthetic strategy can be devised based on established reactivity patterns of the pyridazine core. The most direct and widely applicable method for the N-arylation or N-alkylation of aminopyridazines is through nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor.

The proposed synthetic route involves the reaction of the commercially available starting material, 3-chloro-6-methylpyridazine, with benzylamine. This reaction is a classic example of an SNAr mechanism, where the electron-deficient pyridazine ring is activated towards nucleophilic attack by the amine.

Figure 1: Proposed synthetic workflow for N-benzyl-6-methylpyridazin-3-amine.

Detailed Experimental Protocol: Synthesis of N-benzyl-6-methylpyridazin-3-amine

This protocol is adapted from established procedures for the synthesis of similar N-substituted aminopyridazines.

Materials:

-

3-chloro-6-methylpyridazine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-6-methylpyridazine (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Slowly add benzylamine (1.2 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-benzyl-6-methylpyridazin-3-amine.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

-

Anhydrous DMF: A polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.

-

Potassium Carbonate: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Excess Benzylamine: Using a slight excess of the nucleophile helps to ensure the complete consumption of the starting chloropyridazine.

-

Heating: Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

-

Aqueous Workup and Extraction: To remove the DMF, excess reagents, and salts from the reaction mixture.

-

Column Chromatography: A standard purification technique to isolate the target compound from any unreacted starting materials or byproducts.

Characterization of N-benzyl-6-methylpyridazin-3-amine

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 1: Analytical Techniques for Structural Elucidation

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the protons of the pyridazine ring, the methyl group, the benzyl group (methylene and aromatic protons), and the amine proton. |

| 13C NMR | Resonances for all unique carbon atoms in the molecule, including those of the pyridazine and benzene rings, the methyl group, and the methylene bridge. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of N-benzyl-6-methylpyridazin-3-amine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the aromatic rings. |

| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |

Potential Biological Activities and Evaluation Protocols